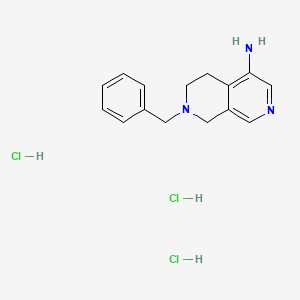
7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride is a chemical compound with the molecular formula C15H20Cl3N3. It is a derivative of naphthyridine and is often used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
化学反応の分析
Types of Reactions
7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine .
- 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one .
Uniqueness
What sets 7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride apart is its specific structural features and the presence of the benzyl group, which may confer unique biological activities and chemical reactivity compared to other similar compounds .
生物活性
7-Benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine trihydrochloride is a compound belonging to the naphthyridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and research findings.
The compound has the molecular formula C15H20Cl3N3 and a molecular weight of 348.7 g/mol. It is characterized by its tetrahydro-naphthyridine structure, which contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that 7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antimicrobial agents .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies revealed that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, it was observed to induce apoptosis in human cancer cell lines by activating caspase pathways .
Neuroprotective Effects
Neuroprotective properties have also been attributed to this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses within cells .
The biological activity of 7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-amine is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : It influences neurotransmitter receptors which may contribute to its neuroprotective effects.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant activity, it mitigates cellular damage.
Case Studies
特性
IUPAC Name |
7-benzyl-6,8-dihydro-5H-2,7-naphthyridin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3.3ClH/c16-15-9-17-8-13-11-18(7-6-14(13)15)10-12-4-2-1-3-5-12;;;/h1-5,8-9H,6-7,10-11,16H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKWGJOUWYHLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CC(=C21)N)CC3=CC=CC=C3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














